Cas no 1416444-80-8 ((S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride)

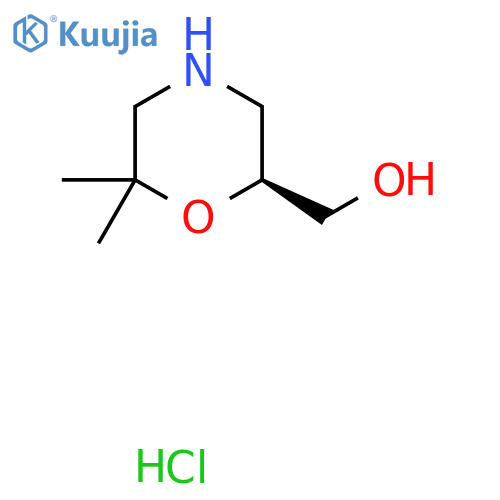

1416444-80-8 structure

商品名:(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

CAS番号:1416444-80-8

MF:C7H16ClNO2

メガワット:181.660441398621

MDL:MFCD22690357

CID:4597640

PubChem ID:71742811

(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

- (S)-(6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL

- [(2S)-6,6-dimethylmorpholin-2-yl]methanol;hydrochloride

- (S)-(6,6-Dimethylmorpholin-2-yl)methanolhydrochloride

- MFCD22690357

- CS-0129997

- 1416444-80-8

- [(2S)-6,6-DIMETHYLMORPHOLIN-2-YL]METHANOL HYDROCHLORIDE

- AKOS027330662

- AS-39100

- 2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1), (2S)-

- EN300-7412945

-

- MDL: MFCD22690357

- インチ: 1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1

- InChIKey: JIPQEJGQWAORNN-RGMNGODLSA-N

- ほほえんだ: Cl.O1[C@H](CO)CNCC1(C)C

計算された属性

- せいみつぶんしりょう: 181.0869564g/mol

- どういたいしつりょう: 181.0869564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 114

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5

(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM503526-100mg |

(S)-(6,6-Dimethylmorpholin-2-yl)methanolhydrochloride |

1416444-80-8 | 97% | 100mg |

$117 | 2022-06-13 | |

| Chemenu | CM503526-1g |

(S)-(6,6-Dimethylmorpholin-2-yl)methanolhydrochloride |

1416444-80-8 | 97% | 1g |

$234 | 2022-09-29 | |

| eNovation Chemicals LLC | D531637-5g |

(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride |

1416444-80-8 | 95% | 5g |

$1650 | 2024-08-03 | |

| abcr | AB447762-250 mg |

(S)-(6,6-Dimethylmorpholin-2-yl)methanol HCl; . |

1416444-80-8 | 250MG |

€187.70 | 2023-07-18 | ||

| Ambeed | A389059-250mg |

(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride |

1416444-80-8 | 97% | 250mg |

$34.0 | 2025-02-25 | |

| eNovation Chemicals LLC | D531637-10g |

(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride |

1416444-80-8 | 95% | 10g |

$2785 | 2024-08-03 | |

| Enamine | EN300-7412945-10.0g |

[(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride |

1416444-80-8 | 95.0% | 10.0g |

$1906.0 | 2025-03-11 | |

| Enamine | EN300-7412945-1.0g |

[(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride |

1416444-80-8 | 95.0% | 1.0g |

$253.0 | 2025-03-11 | |

| Enamine | EN300-7412945-5.0g |

[(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride |

1416444-80-8 | 95.0% | 5.0g |

$1030.0 | 2025-03-11 | |

| Enamine | EN300-7412945-0.25g |

[(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride |

1416444-80-8 | 95.0% | 0.25g |

$125.0 | 2025-03-11 |

(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

1416444-80-8 ((S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 4770-00-7(3-cyano-4-nitroindole)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1416444-80-8)(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

清らかである:99%

はかる:1g

価格 ($):156.0